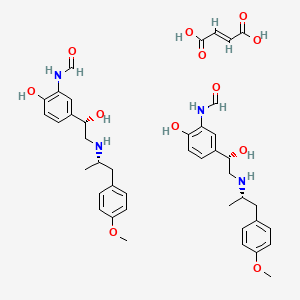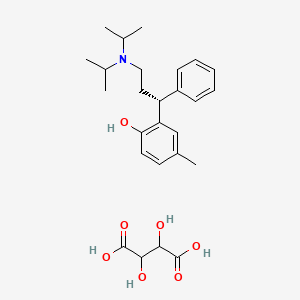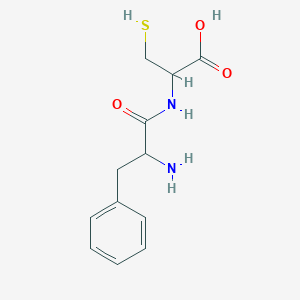
Riviciclib (P276-00)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riviciclib, also known as P276-00, is a novel, potent, small-molecule inhibitor derived from flavone. It primarily targets cyclin-dependent kinases (CDKs), specifically CDK4-D1, CDK1-B, and CDK9-T1. This compound has shown significant cytotoxic effects against both chemosensitive and chemoresistant cancer cell lines . Riviciclib has been evaluated in various clinical trials, including phase II trials for mantle cell lymphoma, melanoma, squamous cell carcinoma of the head and neck, and advanced pancreatic cancer in combination with gemcitabine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Riviciclib involves multiple steps, starting with the preparation of the flavone core structure. The key steps include:
Formation of the flavone core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction.
Attachment of the pyrrolidinyl group: This is achieved through nucleophilic substitution reactions, often using pyrrolidine derivatives.
Industrial Production Methods: Industrial production of Riviciclib follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Riviciclib undergoes various chemical reactions, including:
Oxidation: Riviciclib can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on Riviciclib, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the flavone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of Riviciclib, and various substituted analogs .
Scientific Research Applications
Riviciclib has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Riviciclib is employed in research to understand the mechanisms of cell proliferation and apoptosis.
Medicine: It has been investigated for its potential therapeutic effects in various cancers, including mantle cell lymphoma, melanoma, and pancreatic cancer.
Industry: Riviciclib is used in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Riviciclib is compared with other CDK inhibitors such as:
Palbociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Similar to Palbociclib, it targets CDK4/6 and is used in breast cancer therapy.
Abemaciclib: Also a CDK4/6 inhibitor with a broader spectrum of activity against various cancers
Uniqueness of Riviciclib: Riviciclib is unique due to its potent inhibition of multiple CDKs (CDK4-D1, CDK1-B, and CDK9-T1) and its effectiveness against both chemosensitive and chemoresistant cancer cell lines. This broad spectrum of activity makes it a valuable compound in cancer research and therapy .
Comparison with Similar Compounds
Dinaciclib: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Voruciclib: Another pan-CDK inhibitor targeting CDK4, CDK6, and CDK9.
Roniciclib: A CDK inhibitor with a broad spectrum of activity against multiple CDKs
Properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYMIVVAYRECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)
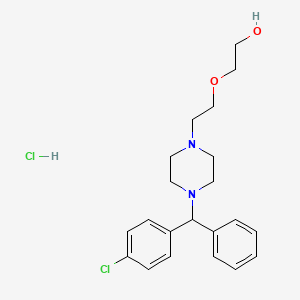
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B10761781.png)
![(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B10761791.png)
![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)
![4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid](/img/structure/B10761820.png)
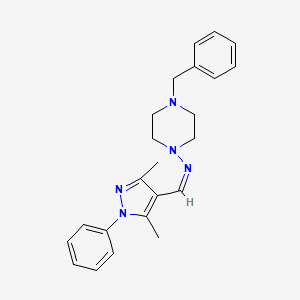

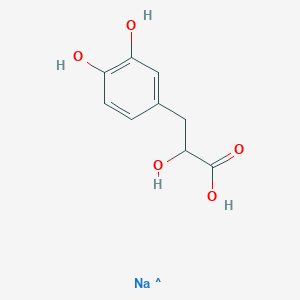
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
